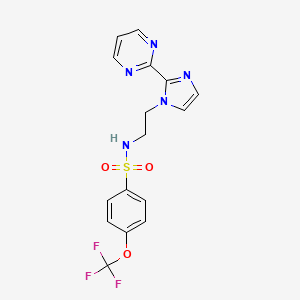

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidinyl-imidazole core linked via an ethyl chain to a 4-(trifluoromethoxy)benzenesulfonamide group. The trifluoromethoxy substituent is an electron-withdrawing group that enhances metabolic stability and influences binding interactions in biological systems .

Properties

IUPAC Name |

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O3S/c17-16(18,19)27-12-2-4-13(5-3-12)28(25,26)23-9-11-24-10-8-22-15(24)14-20-6-1-7-21-14/h1-8,10,23H,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWOIPVIHDABRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been found to interact with serine/threonine protein kinase plk4, a master regulator of centriole duplication significant for maintaining genome integrity.

Mode of Action

It can be inferred from the synthesis process that the compound might interact with its targets via c–c bond cleavage. This interaction could lead to changes in the target’s function, potentially influencing cellular processes.

Biochemical Pathways

Given the potential target of plk4, it can be inferred that the compound might affect pathways related to cell division and genome integrity.

Result of Action

Given the potential target of plk4, it can be inferred that the compound might influence cell division and genome integrity.

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under mild and metal-free conditions, suggesting that the compound might be stable under various environmental conditions.

Biological Activity

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Pyrimidine and Imidazole Rings : These heterocyclic systems contribute to the compound's pharmacological properties.

- Trifluoromethoxy Group : This moiety enhances lipophilicity and may influence the compound's interaction with biological targets.

- Sulfonamide Functionality : Known for its role in various biological activities, including antimicrobial effects.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrimidine and imidazole have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Example A | MCF-7 (Breast) | 15.1 | PI3K/mTOR inhibition |

| Example B | HCT116 (Colon) | 21.5 | DNA synthesis inhibition |

Studies have demonstrated that this compound exhibits promising antiproliferative activity against various cancer cell lines, potentially through pathways involving carbonic anhydrase and histone deacetylases .

Antimicrobial Activity

The compound's sulfonamide component suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies indicate that compounds with similar structures can effectively combat both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate |

| Escherichia coli | 16 | Weak |

These findings suggest that the compound may be a candidate for further development as an antimicrobial agent .

Case Studies and Experimental Findings

-

In Vitro Studies :

- A series of in vitro tests were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 and HCT116. Results indicated a dose-dependent response, with significant reductions in cell viability at concentrations as low as 15 μM.

- Mechanistic Insights :

-

Animal Models :

- In vivo studies using xenograft models demonstrated that treatment with this compound significantly inhibited tumor growth compared to control groups, highlighting its potential as an effective anticancer therapy.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer progression. For instance, derivatives of sulfonamides have been synthesized and evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of imidazole and pyrimidine rings enhances the compound's affinity for target proteins associated with cancer pathways, making it a candidate for further development in anticancer therapies .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis, which is crucial for bacterial proliferation. The unique structural motifs present in N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide contribute to its efficacy against resistant strains of bacteria .

Synthesis and Evaluation

A comprehensive study synthesized various derivatives of the compound, focusing on modifications to enhance biological activity. These derivatives were subjected to in vitro testing against cancer cell lines and bacterial strains. Results indicated that certain modifications significantly improved potency, suggesting a structure-activity relationship that can guide future drug design efforts .

In Vivo Studies

In vivo studies using animal models demonstrated the therapeutic potential of the compound in reducing tumor size and improving survival rates in treated subjects compared to controls. These findings underscore the necessity for further clinical investigations to establish efficacy and safety profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and synthesis data:

Key Observations:

Methoxy (12f) and methyl (12g) substituents yield higher synthesis efficiencies (81% and 52%, respectively), likely due to reduced steric hindrance .

Structural Complexity :

- Example 53 () incorporates a chromene ring and pyrazolopyrimidine, resulting in a significantly higher molecular weight (589.1 vs. ~400–450 for others) and melting point (175–178°C). This suggests enhanced crystallinity or stronger π-π stacking interactions .

Biological Implications: Fluorinated analogs (e.g., 923113-41-1 in ) highlight the role of halogen bonds in target binding, a feature the target compound may exploit via its trifluoromethoxy group .

Synthetic Accessibility :

- Yields for ethyl-linked sulfonamides (52–81% in ) surpass those for chromene hybrids (28% in ), reflecting the challenges of multi-step coupling reactions .

Research Findings and Implications

- Anticancer Potential: Compounds with pyrimidinyl-imidazole cores (e.g., 12e–12k in ) demonstrate moderate to high anticancer activity in preliminary assays, likely due to interference with DNA replication or kinase signaling .

- Metabolic Stability : The trifluoromethoxy group in the target compound may confer resistance to oxidative metabolism compared to methoxy or methyl analogs, extending half-life in vivo .

- Gaps in Data : Specific IC50 values, solubility, and in vivo efficacy data for the target compound are absent in the provided evidence, necessitating further studies.

Q & A

Q. What are the optimal synthetic routes for this compound, considering yield and purity?

The synthesis involves multi-step reactions starting with pyrimidine and imidazole precursors. Key steps include:

- Coupling reactions : Use of DMF as a solvent and palladium catalysts for Suzuki-Miyaura cross-coupling to attach the pyrimidine moiety .

- Sulfonamide formation : Reacting intermediates with 4-(trifluoromethoxy)benzenesulfonyl chloride in dichloromethane under nitrogen, monitored by TLC .

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .

Q. Which analytical techniques are recommended for structural characterization?

- NMR spectroscopy : H and C NMR in DMSO-d6 to confirm connectivity of the imidazole, pyrimidine, and sulfonamide groups .

- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI) to validate molecular weight (±2 ppm accuracy) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystals are obtainable) .

Q. What preliminary biological screening strategies are effective for assessing pharmacological potential?

- In vitro enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) and inflammatory targets (COX-2) at 1–100 μM concentrations .

- Antimicrobial screening : Agar dilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate contributions of pyrimidine and imidazole moieties?

- Analog synthesis : Replace pyrimidine with pyridine or triazine, and imidazole with triazole or benzimidazole .

- Bioactivity testing : Compare IC50 values against parent compound in kinase inhibition assays .

- Computational analysis : Calculate electron density maps (DFT) to assess π-π stacking potential of pyrimidine in target binding .

Q. What computational methods predict binding modes with target proteins?

- Molecular docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with imidazole) .

- Molecular dynamics (MD) simulations : GROMACS with 100 ns trajectories to evaluate binding stability under physiological conditions .

- Free energy calculations : MM-PBSA to rank binding affinities of analogs .

Q. How to resolve contradictions between in vitro and in silico data on biological activity?

- Assay validation : Replicate in vitro experiments with controlled ATP concentrations (kinase assays) and serum-free conditions .

- Solubility correction : Measure compound aggregation via dynamic light scattering (DLS) and adjust DMSO concentrations (<0.1%) .

- Force field refinement : Re-parameterize MD simulations using experimental thermodynamic data .

Q. What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?

- Prodrug design : Introduce phosphate esters at the sulfonamide group, cleaved in vivo by phosphatases .

- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm size) to enhance bioavailability .

- Salt formation : Use sodium or meglumine counterions to increase solubility >10-fold .

Q. How to address stability issues under physiological conditions?

- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 14 days, monitor via HPLC .

- Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect oxidative degradation .

- Stabilizing excipients : Co-formulate with cyclodextrins (e.g., HPβCD) to protect the trifluoromethoxy group .

Q. What metabolic pathways should be investigated during preclinical development?

- Phase I metabolism : CYP450 isoform screening (CYP3A4, 2D6) with recombinant enzymes and NADPH cofactors .

- Glucuronidation assays : Incubate with UDP-glucuronosyltransferase (UGT) isoforms to identify conjugated metabolites .

- Reactive metabolite detection : Trapping studies with glutathione (GSH) to assess covalent binding risks .

Q. How to validate target engagement in complex biological systems?

- Cellular thermal shift assay (CETSA) : Heat shock treated vs. untreated lysates to confirm protein target stabilization .

- Surface plasmon resonance (SPR) : Immobilize target protein (e.g., EGFR) and measure compound binding kinetics (ka/kd) .

- Pull-down assays : Use biotinylated probes in cell lysates followed by streptavidin bead enrichment and Western blotting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.